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Compound of Interest

Compound Name: 4-Propylpyridine

Cat. No.: B073792

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Propylpyridine (CAS: 1122-81-2), a heterocyclic aromatic compound. The document presents
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a
structured format, accompanied by detailed experimental protocols for data acquisition. This
guide is intended to serve as a valuable resource for the identification, characterization, and
quality control of 4-Propylpyridine in research and development settings.

Spectroscopic Data Summary

The following sections provide quantitative spectroscopic data for 4-Propylpyridine. The data
is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 4-
Propylpyridine by providing information about the chemical environment of its hydrogen (*H)
and carbon (33C) atoms.

1H NMR (Proton NMR) Data

The *H NMR spectrum of 4-Propylpyridine exhibits distinct signals corresponding to the
aromatic protons on the pyridine ring and the aliphatic protons of the propyl side chain. The
spectrum was recorded in deuterated chloroform (CDCls).[1]
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Chemical Shift (d)

Assignment Multiplicity Integration
ppm

H-2, H-6 (a-protons) ~8.48 Doublet 2H

H-3, H-5 (B-protons) ~7.10 Doublet 2H

-CHz- (Benzylic) ~2.58 Triplet 2H

-CHz- (Methylene) ~1.66 Sextet 2H

-CHs (Methyl) ~0.95 Triplet 3H

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum provides information on the carbon framework of the molecule. Due to
the lack of readily available, explicitly published data, the following chemical shifts are
estimated based on established values for substituted pyridines and alkyl chains. The spectrum
is predicted for a CDCIs solvent.

Assignment Predicted Chemical Shift () ppm
C-4 (Quaternary) ~154

C-2, C-6 (a-carbons) ~149

C-3, C-5 (B-carbons) ~123

-CH:z- (Benzylic) ~37

-CHz- (Methylene) ~24

-CHs (Methyl) ~14

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in 4-Propylpyridine by
measuring the absorption of infrared radiation, which excites molecular vibrations. The data
below corresponds to a neat sample analyzed via a capillary cell.[2]

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b073792?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Propylpyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Vibrational Mode Intensity
~3030 Aromatic C-H Stretch Medium
2959, 2931, 2871 Aliphatic C-H Stretch Strong
1605, 1559 C=C & C=N Ring Stretching Strong
1465 -CH:z- Scissoring Medium
1420 Aromatic Ring Vibration Medium
1379 -CHs Symmetric Bend Medium
g5 C-H Out-of-Plane Bending Strong

(para-substitution)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 4-Propylpyridine, aiding in its identification and structural confirmation. The data presented

is from Electron lonization (EI) Mass Spectrometry.[2]

m/z (Mass-to-Charge Ratio)

Relative Intensity (%)

Assignment

121 88.8 [M]* (Molecular lon)
106 41.4 [M - CH3]*

[M - CzH4]* (Base Peak, via
93 100.0

McLafferty rearrangement)
92 56.4 [M - C2Hs]*

Pyridinium fragment
65 34.3

degradation

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above. These protocols are designed for a liquid sample such as 4-Propylpyridine.
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NMR Spectroscopy Protocol

e Sample Preparation:

o Accurately weigh approximately 15-20 mg of the 4-Propylpyridine sample into a clean,
dry vial.

o Using a calibrated pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent
(e.g., Chloroform-d, CDCIs).

o Gently agitate the vial to ensure the sample is fully dissolved and the solution is
homogeneous.

o Sample Filtration and Transfer:
o Prepare a filter pipette by placing a small plug of glass wool into a Pasteur pipette.

o Transfer the prepared solution from the vial through the filter pipette directly into a clean,
high-quality 5 mm NMR tube.

o Ensure the liquid column in the NMR tube is approximately 4-5 cm high.
e Instrument Setup and Data Acquisition:

o Wipe the exterior of the NMR tube clean and insert it into a spinner turbine, adjusting its
depth with a gauge.

o Insert the sample into the NMR spectrometer.

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to optimize its homogeneity, maximizing spectral resolution.
o Tune and match the probe for the desired nucleus (*H or 13C).

o Set appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation
delay) and acquire the spectrum.

» Data Processing:
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[e]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

o

Phase the resulting spectrum and perform baseline correction.

[¢]

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCIs at 7.26 ppm
for *H and 77.16 ppm for 13C).

[¢]

Integrate the peaks in the *H spectrum.

IR Spectroscopy Protocol (Neat Liquid Film)

e Sample Preparation:
o Obtain two clean, dry, and transparent salt plates (e.g., NaCl or KBr) from a desiccator.

o Using a clean pipette, place one small drop of neat 4-Propylpyridine onto the center of
one salt plate.

o Carefully place the second salt plate on top of the first, gently rotating it to spread the
liquid into a thin, uniform film between the plates. Ensure no air bubbles are trapped.

e Instrument Setup and Data Acquisition:
o Place the sandwiched plates into the sample holder of the FTIR spectrometer.

o Acquire a background spectrum of the empty beam path to account for atmospheric CO:z
and H20.

o Acquire the sample spectrum over the desired wavenumber range (typically 4000-600
cm™1).

o Data Processing and Cleaning:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final transmittance or absorbance spectrum.

o After analysis, disassemble the plates and clean them thoroughly with a suitable dry
solvent (e.g., anhydrous acetone or methylene chloride), then return them to the
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desiccator.

Mass Spectrometry Protocol (Electron lonization)

e Sample Preparation:

o Prepare a stock solution of 4-Propylpyridine at a concentration of approximately 1 mg/mL
in a volatile organic solvent (e.g., methanol or acetonitrile).

o Perform a serial dilution to create a final working solution with a concentration in the low
pg/mL to ng/mL range. The optimal concentration should be determined based on
instrument sensitivity.

o Filter the final solution through a syringe filter (e.g., 0.22 um) to remove any particulate
matter.

o Transfer the filtered sample into an appropriate autosampler vial.
e Instrument Setup and Data Acquisition:

o The sample is typically introduced into the mass spectrometer via a direct infusion pump
or through a gas chromatograph (GC-MS).

o For GC-MS, an appropriate column and temperature program must be selected to ensure
proper separation and elution of 4-Propylpyridine.

o In the ion source, the sample molecules are bombarded with a high-energy electron beam
(typically 70 eV) to induce ionization and fragmentation.

e Data Analysis:

o The resulting positive ions are accelerated and separated by the mass analyzer based on
their mass-to-charge (m/z) ratio.

o A detector records the abundance of each ion.

o The resulting mass spectrum is plotted as relative intensity versus m/z. The molecular ion
peak is identified, and the fragmentation pattern is analyzed to confirm the structure.
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Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 4-Propylpyridine.

General Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic characterization of 4-Propylpyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
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